molecular formula C20H19NO3 B11388471 N-(2,5-dimethylphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-(2,5-dimethylphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11388471
M. Wt: 321.4 g/mol
InChI Key: FMZFYRMLJNQOIZ-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a chromene core, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring, and is substituted with dimethylphenyl and carboxamide groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the chromene core through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound. The resulting intermediate is then subjected to further functionalization to introduce the dimethylphenyl and carboxamide groups.

    Condensation Reaction: The initial step involves the reaction of 2,5-dimethylphenol with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction forms the chromene core.

    Functionalization: The chromene intermediate is then reacted with 2,5-dimethylbenzoyl chloride in the presence of a base like pyridine to introduce the dimethylphenyl group.

    Amidation: Finally, the carboxylic acid group is converted to the carboxamide by reacting with ammonia or an amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-(2,5-dimethylphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

N-(2,5-dimethylphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide can be compared with other chromene derivatives and carboxamides:

    Chromene Derivatives: Compounds like 4H-chromene-2-carboxamide and 4H-chromene-4-one share the chromene core but differ in their substituents, affecting their chemical properties and applications.

    Carboxamides: N-phenyl-4-oxo-4H-chromene-2-carboxamide and N-(2,5-dimethylphenyl)-4-oxo-4H-chromene-2-carboxamide are similar but differ in the position and type of substituents on the aromatic ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific fields.

Properties

Molecular Formula

C20H19NO3

Molecular Weight

321.4 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-5,7-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C20H19NO3/c1-11-5-6-13(3)15(8-11)21-20(23)18-10-16(22)19-14(4)7-12(2)9-17(19)24-18/h5-10H,1-4H3,(H,21,23)

InChI Key

FMZFYRMLJNQOIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=O)C3=C(C=C(C=C3O2)C)C

Origin of Product

United States

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